4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring fused to a pyridine ring . The 1H and 13C NMR spectrum of a similar compound has been reported .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
Synthesis and Biological Activity Exploration
One key area of application involves the synthesis of novel compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored, demonstrating analgesic and anti-inflammatory activities. These compounds, including those with methoxy and methyl substituents, were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antisecretory and H+/K+-ATPase Inhibition
Another significant application is in the development of H+/K+-ATPase inhibitors , which are crucial for gastric acid secretion control. Studies on benzimidazole sulfoxides have focused on achieving a balance between potency and stability under physiological conditions, leading to compounds that rapidly rearrange at low pH to active forms, exemplifying a strategic approach to designing antisecretory drugs (Ife et al., 1989).
Synthesis of Radiopharmaceutical Precursors
The compound and its analogues have been used in the synthesis of radiopharmaceutical precursors . For example, a high-yield synthesis method for (S)-BZM and (S)-IBZM, precursors for (S)-123I-IBZM, a radiopharmaceutical, has been developed, demonstrating the compound's utility in preparing materials for medical imaging and diagnostics (Bobeldijk et al., 1990).
Heparanase Inhibition for Cancer Therapy
Compounds structurally related to "4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide" have been investigated as heparanase inhibitors , which are promising targets for cancer therapy. Novel benzamide derivatives have demonstrated good inhibitory activity, highlighting the potential of these compounds in developing new therapeutic agents (Xu et al., 2006).
Complexation Properties and Lanthanides Interaction
Research has also focused on the complexation properties of related compounds with lanthanides, offering insights into their potential applications in separation science and technology. Such studies provide a foundation for understanding the coordination chemistry of these compounds, which could be relevant for material science and catalysis (Kobayashi et al., 2019).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Based on the known actions of similar imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may influence cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on the potential targets and modes of action, it can be inferred that this compound may have effects such as cell cycle arrest (via cdk inhibition), altered neuronal excitability (via calcium channel blocking), and modified neurotransmission (via gaba a receptor modulation) .
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-8-20-11-14(19-16(20)9-12)10-18-17(21)13-3-5-15(22-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFMTOBRIJHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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